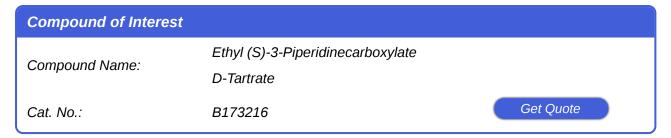




A Comprehensive Technical Guide to Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental properties, synthesis, analysis, and applications of **Ethyl (S)-3-Piperidinecarboxylate D-Tartrate**. This chiral building block is of significant interest in the pharmaceutical industry due to its role as a key intermediate in the synthesis of various biologically active molecules.

Core Properties

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is the D-tartrate salt of the (S)-enantiomer of ethyl 3-piperidinecarboxylate. The free base, often referred to as (S)-Ethyl nipecotate, is a colorless to yellow liquid, while the tartrate salt is typically a solid.[1] The salt form enhances stability and handling properties.

Table 1: Chemical and Physical Properties



Property	Value	Source
Chemical Name	Ethyl (S)-3- piperidinecarboxylate D- tartrate	J&K Scientific[2]
Synonyms	(S)-Ethyl nipecotate D-tartrate	N/A
CAS Number	83602-38-4	J&K Scientific[2]
Molecular Formula	C ₈ H ₁₅ NO ₂ ·C ₄ H ₆ O ₆	J&K Scientific[2]
Molecular Weight	307.30 g/mol	J&K Scientific, BLD Pharm[2] [3]
Purity	≥ 98%	J&K Scientific[2]
Appearance	Solid	Implied by salt form

Table 2: Properties of the Free Base ((S)-Ethyl piperidine-3-carboxylate)

Property	Value	Source
CAS Number	37675-18-6	Sigma-Aldrich, Chem-Impex[1]
Molecular Formula	C8H15NO2	Chem-Impex[1]
Molecular Weight	157.21 g/mol	PubChem, Chem-Impex[1][4]
Appearance	Colorless to yellow clear liquid	Chem-Impex[1]
Density	1.043 g/mL at 25 °C	Sigma-Aldrich, Chem-Impex[1]
Refractive Index	n20/D 1.471	Sigma-Aldrich
Form	Liquid	Sigma-Aldrich

Spectroscopic Data

Detailed spectroscopic data for the D-tartrate salt is not readily available in the provided search results. However, based on the structure of the free base, the following characteristics would be expected.



Table 3: Expected Spectroscopic Characteristics

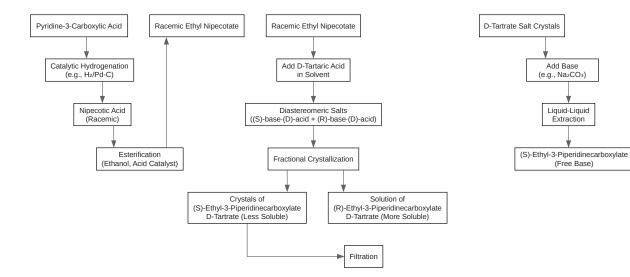
Spectrum Type	Expected Features
¹ H NMR	Signals corresponding to the ethyl group (triplet and quartet), piperidine ring protons, and an exchangeable NH proton. The chiral center at C3 would lead to complex splitting patterns for the ring protons.
¹³ C NMR	Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five carbons of the piperidine ring.
IR Spectroscopy	Characteristic absorptions for N-H stretching, C-H stretching (aliphatic), C=O stretching (ester), and C-O stretching.
Mass Spectrometry	The molecular ion peak (M+) for the free base would be observed at m/z = 157.21.[1][4]

Synthesis and Chiral Resolution

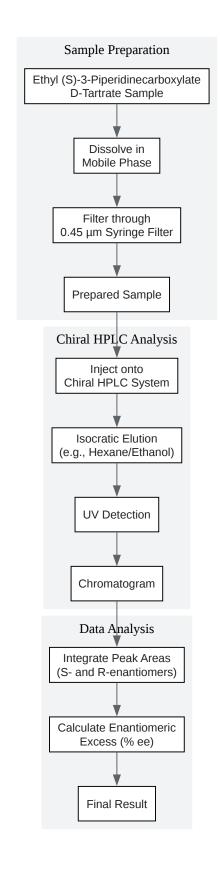
Ethyl (S)-3-piperidinecarboxylate is typically produced by the resolution of a racemic mixture of ethyl nipecotate. This process involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.

A known method involves using a derivative of tartaric acid to resolve racemic ethyl nipecotate. [5] The general principle involves reacting the racemic base with a single enantiomer of a chiral acid (like D-tartaric acid) to form two diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized.













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